molecular formula C12H11F2NO B13588788 N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide

N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide

Cat. No.: B13588788
M. Wt: 223.22 g/mol
InChI Key: XBQMODFOICTVGC-UHFFFAOYSA-N
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Description

N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide is a novel compound that has gained attention in the scientific community due to its unique structural features and potential applications. This compound consists of a benzamide moiety attached to a difluorospiro[2.2]pentane ring system, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol followed by further chemical modifications . The reaction conditions for this process include the use of fluorinating agents and specific catalysts to achieve the desired difluorinated product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the scalable and diastereoselective synthetic approach to 4,4-difluorospiro[2.2]pentan-1-yl derivatives suggests potential for large-scale production . The process involves optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzamide moiety.

    Substitution: The difluorospiro[2.2]pentane ring system allows for substitution reactions, where fluorine atoms can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of N-{2,2-difluorospiro[2

Scientific Research Applications

N-{2,2-difluorospiro[2

Mechanism of Action

The mechanism of action of N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The difluorospiro[2.2]pentane ring system imparts unique electronic properties that influence its binding affinity and reactivity. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide stands out due to its difluorinated spiro[2.2]pentane ring, which imparts unique chemical and physical properties. This structural feature enhances its stability, reactivity, and potential for diverse applications compared to non-fluorinated analogs.

Properties

Molecular Formula

C12H11F2NO

Molecular Weight

223.22 g/mol

IUPAC Name

N-(2,2-difluorospiro[2.2]pentan-1-yl)benzamide

InChI

InChI=1S/C12H11F2NO/c13-12(14)10(11(12)6-7-11)15-9(16)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,15,16)

InChI Key

XBQMODFOICTVGC-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(C2(F)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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